molecular formula C10H13NO3 B13001671 Ethyl 4-amino-3-(hydroxymethyl)benzoate

Ethyl 4-amino-3-(hydroxymethyl)benzoate

Cat. No.: B13001671
M. Wt: 195.21 g/mol
InChI Key: DHRBYRRJGVNJDL-UHFFFAOYSA-N
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Description

Ethyl 4-amino-3-(hydroxymethyl)benzoate is an organic compound that belongs to the class of esters It is derived from benzoic acid and contains an amino group and a hydroxymethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-amino-3-(hydroxymethyl)benzoate typically involves the esterification of 4-amino-3-(hydroxymethyl)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of green solvents and catalysts is also being explored to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-3-(hydroxymethyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen in the presence of a palladium catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Various nucleophiles such as halides or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: 4-amino-3-carboxybenzoic acid.

    Reduction: Ethyl 4-amino-3-(aminomethyl)benzoate.

    Substitution: Ethyl 4-substituted-3-(hydroxymethyl)benzoate derivatives.

Scientific Research Applications

Ethyl 4-amino-3-(hydroxymethyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a biochemical probe due to its ability to interact with various biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-amino-3-(hydroxymethyl)benzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active benzoic acid derivative. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-amino-3-(aminomethyl)benzoate
  • Ethyl 4-amino-3-carboxybenzoate
  • Ethyl 4-hydroxy-3-(hydroxymethyl)benzoate

Uniqueness

Ethyl 4-amino-3-(hydroxymethyl)benzoate is unique due to the presence of both an amino group and a hydroxymethyl group on the benzene ring. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

ethyl 4-amino-3-(hydroxymethyl)benzoate

InChI

InChI=1S/C10H13NO3/c1-2-14-10(13)7-3-4-9(11)8(5-7)6-12/h3-5,12H,2,6,11H2,1H3

InChI Key

DHRBYRRJGVNJDL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N)CO

Origin of Product

United States

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